

Comparative Docking Analysis of Phenothiazine Derivatives Across Key Protein Targets

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Compound of Interest

Compound Name: 3-(10H-Phenothiazin-10-yl)propanoic acid

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A guide for researchers and drug development professionals on the in-silico evaluation of phenothiazine derivatives against anticancer, antimicrobial, and neurodegenerative disease targets.

Phenothiazine and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action and in guiding the rational design of more potent and selective derivatives. This guide provides a comparative overview of docking studies of various phenothiazine derivatives against key protein targets implicated in cancer, bacterial infections, and neurodegenerative diseases.

Anticancer Targets: MARK4 and BCL-2

Phenothiazine derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cell cycle regulation and apoptosis.[3][4]

Microtubule Affinity Regulating Kinase 4 (MARK4)

MARK4 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics and is overexpressed in several cancers, making it an attractive therapeutic target.[3][5]

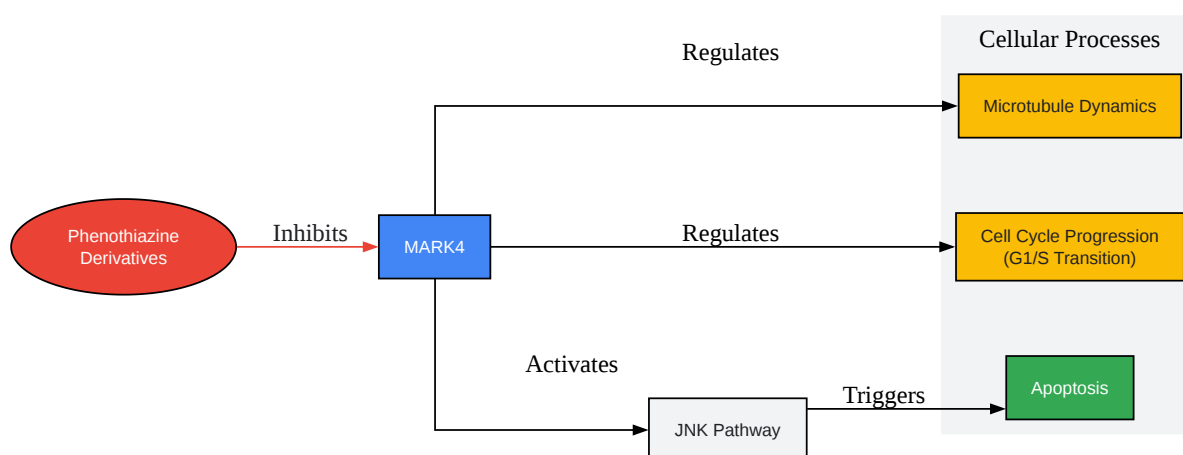
Docking studies have been employed to identify phenothiazine derivatives with the potential to inhibit MARK4.

Data Presentation: Docking Performance against MARK4

A study on novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives revealed varying binding affinities for the MARK4 protein. The docking analysis presented binding affinities ranging from -8.1 kcal/mol to -10.4 kcal/mol.[6]

Compound ID	Binding Affinity (kcal/mol)	Key Interacting Residues	Reference
6a	-10.1	Not specified	[3]
6h	-10.4	Not specified	[3]
7a	-9.5	Not specified	[3]
4f	-9.1	Not specified	[3]
5f	-8.1	Not specified	[3]
6'a	-9.6	Not specified	[3]

Mandatory Visualization: MARK4 Signaling Interaction



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Caption: MARK4's role in cellular processes and its inhibition by phenothiazines.

B-cell lymphoma 2 (BCL-2)

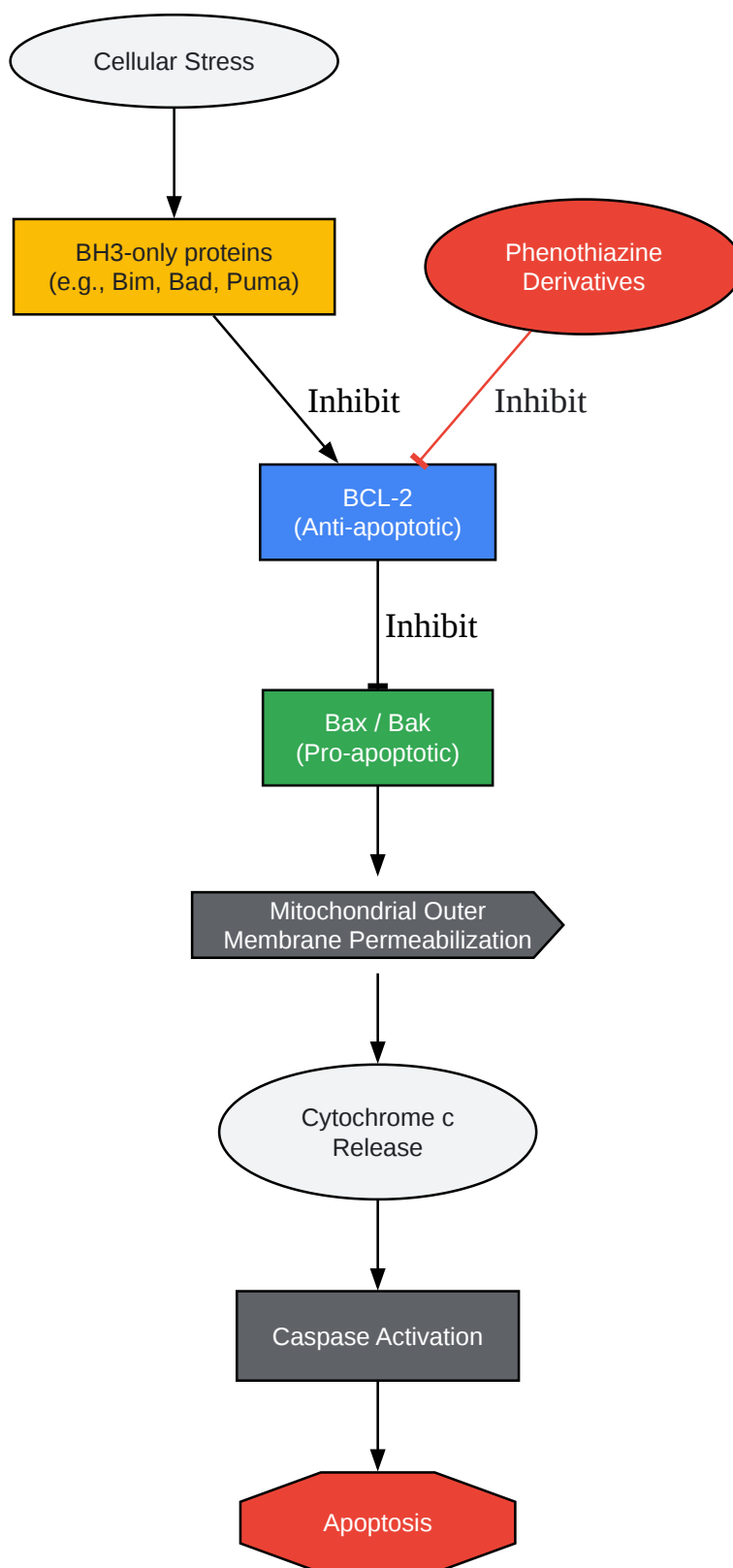
BCL-2 is a key anti-apoptotic protein, and its inhibition can induce cell death in cancer cells.[7] Several studies have investigated the potential of phenothiazine derivatives to bind to the BH3 domain of BCL-2, thereby disrupting its function.[8][9]

Data Presentation: Docking Performance against BCL-2

A comparative docking study of five phenothiazine derivatives against BCL-2 (PDB ID: 2O22) was performed to correlate their cytotoxic effects with their binding energies.[10]

Compound	Binding Energy (kcal/mol)	Key Interacting Residues	Reference
Thioridazine	-9.2	Phe101, Leu132, Val128, Ala142, Met108	[8][10]
Trifluoperazine	-8.9	Phe101, Leu132, Val128, Ala142, Met108	[8][10]
Fluphenazine	-8.7	Phe101, Leu132, Val128, Ala142, Met108	[8][10]
Triflupromazine	-8.4	Phe101, Leu132, Val128, Ala142, Met108	[8][10]
Chlorpromazine	-8.1	Phe101, Leu132, Val128, Ala142, Met108	[8][10]

Mandatory Visualization: BCL-2 Apoptosis Pathway



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Caption: The intrinsic apoptosis pathway regulated by BCL-2 family proteins.

Antimicrobial Target: MurD Ligase

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. MurD ligase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it a viable target for novel antibiotics.[\[7\]](#)

Data Presentation: Docking Performance against MurD Ligase

Phenothiazine derivatives have been evaluated for their inhibitory potential against MurD ligase.

Compound Class	Docking Score Range	Key Interactions	Reference
Phenothiazine Chalcones (3a-3g)	Good (specific scores not detailed)	Hydrogen bonding, Hydrophobic interactions	[7]
Cyclohexanone Derivatives (5a-5g)	Good (specific scores not detailed)	Hydrogen bonding, Hydrophobic interactions	[7]

Neurodegenerative Target: Acetylcholinesterase (AChE)

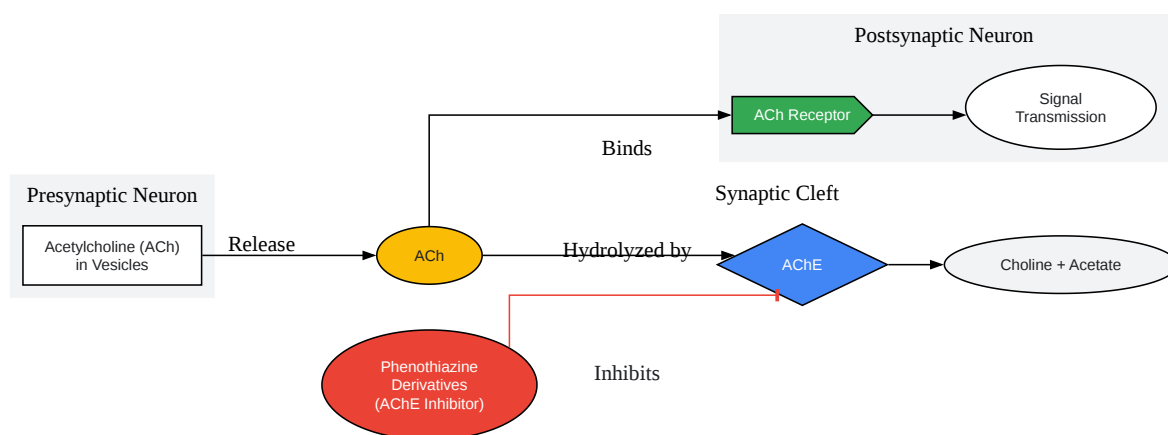
In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission.[\[11\]](#)[\[12\]](#) Phenothiazine derivatives have been designed and computationally screened as potential AChE inhibitors.

Data Presentation: Docking Performance against AChE

A computational study on unique phenothiazine analogs against the AChE enzyme (PDB ID: 4EY7) demonstrated promising binding affinities.[\[12\]](#)

Compound Class/ID	Glide Score Range	Standard (Donepezil) Score	Reference
Designed Phenothiazine Analogs	-8.43 to -13.42	-16.99	[11] [12]

Mandatory Visualization: Role of AChE in Synaptic Transmission



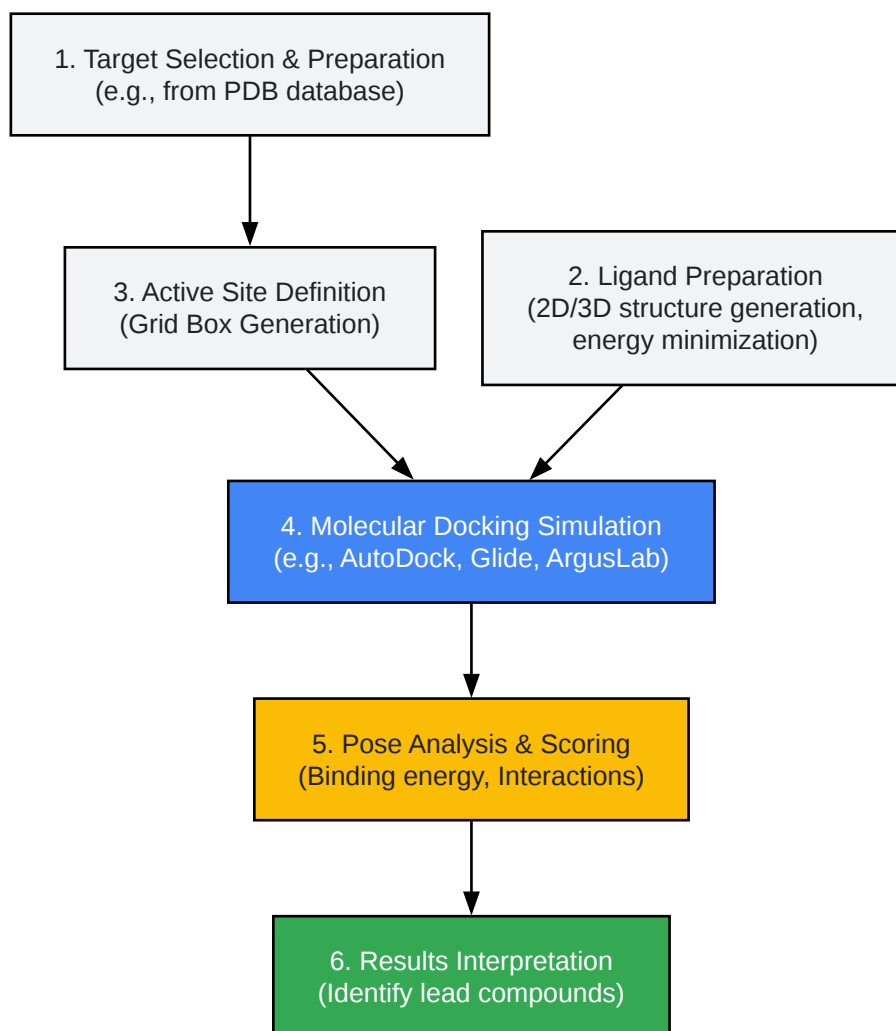
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Caption: Acetylcholinesterase (AChE) terminates neurotransmission by hydrolyzing acetylcholine.

Experimental Protocols

The methodologies for molecular docking studies, while varying slightly between studies, generally follow a consistent workflow.

Mandatory Visualization: General Molecular Docking Workflow



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Caption: A generalized workflow for in-silico molecular docking studies.

Detailed Methodologies:

- Target: MARK4
 - Software: QuickVina-W (Modified AutoDock Vina).[6]
 - Protocol: The binding affinities between the ligand and protein were calculated using a hybrid scoring function (empirical + knowledge-based). A blind search space was used for the ligand.[6]
- Target: BCL-2

- Software: AutoDock Vina 1.5.7.[10]
- Protein Preparation: The BCL-2 crystallographic structure (PDB ID: 2O22) was used.[8]
- Docking Parameters: A grid box was defined around the active site with coordinates center_x = 4.255, center_y = 1.45, center_z = -5.0, and dimensions size_x = 25, size_y = 3, size_z = 34. The exhaustiveness was set to 20.[8]
- Validation: The docking protocol was validated by redocking the co-crystallized ligand, achieving a root mean square deviation (RMSD) of 1.327 Å, which confirms the reliability of the parameters.[8][10]
- Target: Acetylcholinesterase (AChE)
 - Software: Schrodinger Suite 2019-4 (Glide module).[12]
 - Protein Preparation: The AChE enzyme structure (PDB ID: 4EY7) was obtained from the Protein Data Bank.[12][13] Water molecules were removed, and hydrogen atoms were added.
 - Ligand Preparation: Ligand structures were designed and energy minimized.[12]
 - Scoring: Glide scores were used to determine the binding affinity of the ligands with the target protein.[12]
- Target: MurD Ligase
 - Software: ArgusLab 4.0.1.[14]
 - Protocol: Virtual screening was performed using 'Standard default settings' in the software. The receptor was defined from the crystallographic coordinates of the co-crystallized ligand.[14]

This comparative guide highlights the significant potential of phenothiazine derivatives across multiple therapeutic areas. The presented docking data, along with the outlined experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutic agents.

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